molecular formula C12H11NO4 B8112606 6-(Methoxycarbonyl)-3-Methyl-1H-Indole-2-Carboxylic Acid

6-(Methoxycarbonyl)-3-Methyl-1H-Indole-2-Carboxylic Acid

Cat. No. B8112606
M. Wt: 233.22 g/mol
InChI Key: AYNZBBDTXXBQBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Methoxycarbonyl)-3-Methyl-1H-Indole-2-Carboxylic Acid is a useful research compound. Its molecular formula is C12H11NO4 and its molecular weight is 233.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(Methoxycarbonyl)-3-Methyl-1H-Indole-2-Carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Methoxycarbonyl)-3-Methyl-1H-Indole-2-Carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Routes : A study by Kasahara et al. (2007) presented a facile synthesis route for indolecarboxylic acids, highlighting the significance of derivatives with carboxyl or methoxycarbonyl groups for their physiological activities. This synthesis starts from indoles with a halogen group on the indole ring, indicating a potential pathway for synthesizing compounds like 6-(Methoxycarbonyl)-3-Methyl-1H-Indole-2-Carboxylic Acid (Kasahara et al., 2007).

  • Spectroscopic Profiling : Almutairi et al. (2017) conducted spectroscopic studies on a similar compound, Methyl 5-methoxy-1H-indole-2-carboxylate, using techniques like FT-IR, FT-Raman, UV, and NMR. This study provides insights into the electronic nature and reactive centers of such compounds, which could be extrapolated to understand 6-(Methoxycarbonyl)-3-Methyl-1H-Indole-2-Carboxylic Acid (Almutairi et al., 2017).

Applications in Synthesis of Biological Molecules

  • Derivative Synthesis : Velikorodov et al. (2016) described the functionalization of a methyl indole derivative with methoxycarbonylamino and acetyl groups. Such derivatives, including those similar to 6-(Methoxycarbonyl)-3-Methyl-1H-Indole-2-Carboxylic Acid, are used in the synthesis of biologically active molecules like selenadiazoles and thiadiazoles (Velikorodov et al., 2016).

  • Conformationally Constrained Tryptophan Derivatives : Research by Horwell et al. (1994) involved synthesizing novel tryptophan analogues using indole derivatives, potentially relevant to 6-(Methoxycarbonyl)-3-Methyl-1H-Indole-2-Carboxylic Acid. These derivatives are important for peptide conformation studies (Horwell et al., 1994).

properties

IUPAC Name

6-methoxycarbonyl-3-methyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-6-8-4-3-7(12(16)17-2)5-9(8)13-10(6)11(14)15/h3-5,13H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYNZBBDTXXBQBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=CC(=C2)C(=O)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Methoxycarbonyl)-3-Methyl-1H-Indole-2-Carboxylic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Methoxycarbonyl)-3-Methyl-1H-Indole-2-Carboxylic Acid
Reactant of Route 2
6-(Methoxycarbonyl)-3-Methyl-1H-Indole-2-Carboxylic Acid
Reactant of Route 3
6-(Methoxycarbonyl)-3-Methyl-1H-Indole-2-Carboxylic Acid
Reactant of Route 4
6-(Methoxycarbonyl)-3-Methyl-1H-Indole-2-Carboxylic Acid
Reactant of Route 5
Reactant of Route 5
6-(Methoxycarbonyl)-3-Methyl-1H-Indole-2-Carboxylic Acid
Reactant of Route 6
6-(Methoxycarbonyl)-3-Methyl-1H-Indole-2-Carboxylic Acid

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